molecular formula C8H7ClN2O2 B12338564 Quinoxaline-6,7-diol hydrochloride CAS No. 6295-22-3

Quinoxaline-6,7-diol hydrochloride

Cat. No.: B12338564
CAS No.: 6295-22-3
M. Wt: 198.60 g/mol
InChI Key: GCTRRBOIIFPKBK-UHFFFAOYSA-N
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Description

Quinoxaline-6,7-diol hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. Quinoxaline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxaline-6,7-diol hydrochloride can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically yields quinoxaline derivatives, which can then be further modified to produce this compound .

Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as using phosphate-based heterogeneous catalysts have been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-6,7-diol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions are common, with reagents like bromine and nitric acid being used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoxaline-6,7-dione, while reduction can produce various hydroquinoxaline derivatives .

Scientific Research Applications

Quinoxaline-6,7-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoxaline-6,7-diol hydrochloride involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, some quinoxaline derivatives are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

    Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.

    Cinnoline: Known for its antimicrobial and anticancer activities.

    Phthalazine: Used in the synthesis of various pharmaceuticals.

Uniqueness: Quinoxaline-6,7-diol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

6295-22-3

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

quinoxaline-6,7-diol;hydrochloride

InChI

InChI=1S/C8H6N2O2.ClH/c11-7-3-5-6(4-8(7)12)10-2-1-9-5;/h1-4,11-12H;1H

InChI Key

GCTRRBOIIFPKBK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)O)O.Cl

Origin of Product

United States

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